
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DS95) is an organic compound that has been used in a variety of scientific research applications. It has become increasingly popular due to its wide range of biochemical and physiological effects, as well as its relative ease of synthesis.
作用機序
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as an antioxidant, scavenging free radicals and reactive oxygen species. It also acts as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to modulate the activity of various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the activity of various enzymes and receptors. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to increase cell survival and reduce apoptosis, as well as protect cells from various environmental pollutants.
実験室実験の利点と制限
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several limitations. It is not very soluble in water, and can be difficult to dissolve in other solvents. Additionally, it is not very stable at high temperatures, and can degrade rapidly when exposed to light or air.
将来の方向性
There are a variety of potential future directions for research involving 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. For instance, further research could be conducted to explore the potential therapeutic effects of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in various disease states. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to modulate the activity of other enzymes and receptors. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to protect cells from various environmental pollutants. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to increase cell survival and reduce apoptosis.
合成法
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-cyanophenol with 3-N,N-dimethylsulfamoylphenylsulfonyl chloride in aqueous acetonitrile. This reaction produces a white crystalline solid that is then purified by recrystallization from ethanol.
科学的研究の応用
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of various environmental pollutants on cell growth and development. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the effects of various drugs on the central nervous system.
特性
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBHBFFIUJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

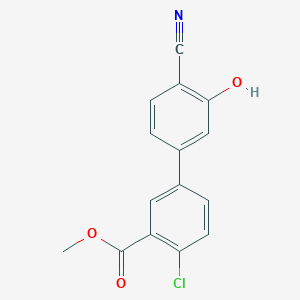

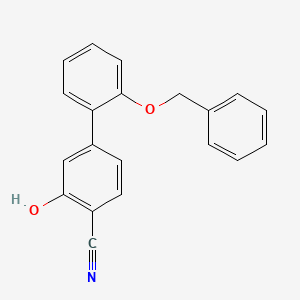
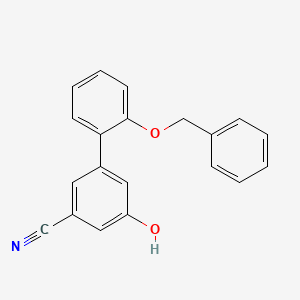





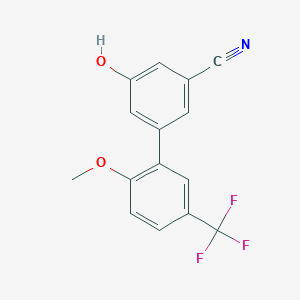
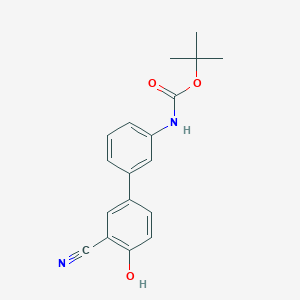

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)